Ethyl 3-(phenylamino)propanoate: A Comprehensive Guide to Properties, Mechanistic Synthesis, and Applications
Ethyl 3-(phenylamino)propanoate: A Comprehensive Guide to Properties, Mechanistic Synthesis, and Applications
Executive Summary
In the landscape of organic synthesis and drug development,
Physicochemical Profiling & Structural Data
Understanding the foundational properties of Ethyl 3-(phenylamino)propanoate is essential for predicting its behavior in various solvents, its reactivity profile, and its purification requirements. The table below consolidates its core quantitative data[2].
| Property | Value / Description |
| IUPAC Name | Ethyl 3-(phenylamino)propanoate |
| Common Synonyms | N-Phenyl- |
| CAS Number | 62750-11-2 |
| PubChem CID | 10910393 |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| SMILES | CCOC(=O)CCNC1=CC=CC=C1 |
| Predicted pKa | ~4.37 (indicating weak basicity due to the aromatic ring) |
Mechanistic Pathway: The Aza-Michael Addition
The synthesis of Ethyl 3-(phenylamino)propanoate is classically achieved via an Aza-Michael addition , a 1,4-conjugate addition where an amine acts as the Michael donor and an
The Causality of Reactivity:
Aniline is a relatively weak nucleophile because the nitrogen's lone pair is delocalized into the aromatic
Caption: Logical workflow of the Aza-Michael addition mechanism forming the target adduct.
Experimental Protocol: Green Synthesis via Solventless Acidic Alumina
Why this specific protocol?
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Solvent-Free Environment: Removing the solvent maximizes the effective concentration of the reactants. For a weak nucleophile like aniline, this drastically increases the collision frequency, accelerating the reaction rate[3].
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Acidic Alumina Catalyst: The solid surface of acidic alumina provides dual benefits. It acts as a heterogeneous Lewis acid to activate the ethyl acrylate, and its solid state allows for immediate removal via simple filtration, bypassing tedious aqueous extractions and preventing emulsion formations[3].
Step-by-Step Methodology
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Reagent Preparation: In a round-bottom flask, combine aniline (7.5 mmol) and ethyl acrylate (5.0 mmol). Note: The 1.5:1 molar ratio ensures complete consumption of the acrylate while the excess aniline outcompetes the newly formed mono-adduct, preventing bis-addition.
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Catalyst Addition: Add 1.0 g of acidic alumina (approx. 200 mol% relative to the acceptor) directly to the neat mixture[3].
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Thermal Activation: Equip the flask with a reflux condenser and heat the stirring mixture in an oil bath at 70–80 °C. Monitor the progress via TLC (Thin Layer Chromatography) using a Hexane/Ethyl Acetate (8:2) eluent.
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Work-Up: Once the ethyl acrylate is fully consumed (typically 3–5 hours), cool the mixture to room temperature. Dilute with a small volume of ethyl acetate/hexane and filter the suspension through standard filter paper to remove the acidic alumina[3].
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Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel column chromatography to isolate the pure Ethyl 3-(phenylamino)propanoate.
Caption: Step-by-step experimental workflow for the solvent-free synthesis using acidic alumina.
Analytical Characterization & Self-Validation
A robust protocol must be a self-validating system. To confirm the successful synthesis and purity of Ethyl 3-(phenylamino)propanoate, researchers should cross-reference their product against the following expected spectroscopic benchmarks:
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TLC Validation: The product will appear as a new UV-active spot (due to the phenyl ring) that is more polar than the starting aniline but less polar than the baseline. It will stain positively with iodine.
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GC-MS: A distinct molecular ion peak
at m/z 193 is expected, confirming the mass of the mono-adduct. -
¹H NMR (CDCl₃, 400 MHz) Signatures:
- ~1.25 ppm (triplet, 3H): Methyl group of the ethyl ester.
-
~2.60 ppm (triplet, 2H):
-protons adjacent to the carbonyl. -
~3.45 ppm (triplet, 2H):
-protons adjacent to the secondary amine. - ~4.15 ppm (quartet, 2H): Methylene protons of the ethyl ester.
- ~6.60 - 7.20 ppm (multiplets, 5H): Aromatic protons of the phenyl ring.
Strategic Applications in Drug Development
Ethyl 3-(phenylamino)propanoate is not merely an end-product; it is a strategic precursor. In drug development, the
